Tetraethylene glycol

Catalog No.
S545020
CAS No.
112-60-7
M.F
C8H18O5
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylene glycol

CAS Number

112-60-7

Product Name

Tetraethylene glycol

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol

Molecular Formula

C8H18O5

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2

InChI Key

UWHCKJMYHZGTIT-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCO)O

Solubility

Miscible with water /1.0X10+6 mg/L/ at 20 °C
Insoluble in benzene, toluene, or gasoline
Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane
Miscible with methanol

Synonyms

Tetraethylene glycol

Canonical SMILES

C(COCCOCCOCCO)O

Description

The exact mass of the compound Tetraethylene glycol is 194.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.15 mmiscible with water /1.0x10+6 mg/l/ at 20 °cinsoluble in benzene, toluene, or gasolinesoluble in ethanol, ethyl ether, carbon tetrachloride, dioxanemiscible with methanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1262. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. It belongs to the ontological category of poly(ethylene glycol) in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
  • Solvent for Non-Polar Compounds

    TEG's high boiling point and low volatility make it a suitable solvent for non-polar compounds that might evaporate readily in other solvents. This allows researchers to study these compounds in solution at higher temperatures. [Source: PubChem - Tetraethylene glycol ]

  • Component in Synthesis

    Due to its chemical structure with multiple hydroxyl groups, TEG can act as a starting material or intermediate in the synthesis of other chemicals relevant to scientific research. However, other glycols with shorter chains are often preferred for this purpose due to cost and reactivity.

  • Applications in Biotechnology Research

    There's emerging research on using TEG in the development of hydrogels. Hydrogels are three-dimensional networks that can hold a significant amount of water and mimic the natural environment of cells. By incorporating TEG into hydrogels, researchers can potentially create improved scaffolds for cell culture and tissue engineering applications. [Source: Sigma-Aldrich - Tetraethylene glycol 99]

  • Toxicity Studies

    Some scientific research focuses on the safety of industrial chemicals. TEG has been used in studies to compare its potential toxicity with shorter-chain ethylene glycols, which can be harmful if ingested. These studies have shown that TEG exhibits lower toxicity than ethylene glycol. [Source: National Institutes of Health - Subacute oral toxicity of tetraethylene glycol and ethylene glycol administered to Wistar rats]

Tetraethylene glycol is a polyether compound with the chemical formula C₈H₁₈O₅, characterized by its four ethylene glycol units linked together. It is a colorless, odorless, and hygroscopic liquid that exhibits low volatility and moderate viscosity. Tetraethylene glycol has a high boiling point of approximately 327-328 °C and is completely miscible with water and many organic solvents . This compound is classified under polyethylene glycols and is known for its stability and versatility in various applications.

TEG does not have a specific biological mechanism of action as it's primarily used as an industrial chemical. However, its hygroscopic nature (ability to absorb moisture) allows it to interact with water molecules and potentially influence reactions where water plays a role [].

TEG is generally considered to have low toxicity []. However, it can cause mild skin and eye irritation upon contact. Inhalation of TEG mist may also cause respiratory irritation []. Important safety considerations include:

  • Wearing personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling TEG [].
  • Ensuring proper ventilation in work areas where TEG is used [].
  • Following safe disposal practices according to local regulations [].
Due to its hydroxyl groups. These reactions include:

  • Esterification: Tetraethylene glycol can react with acids to form esters, releasing heat in the process.
  • Polymerization: It can initiate the polymerization of isocyanates and epoxides, making it useful in producing polyurethane and epoxy resins.
  • Oxidation: Under oxidative conditions, tetraethylene glycol may be converted into shorter glycol molecules or other products such as aldehydes or ketones .

Tetraethylene glycol can be synthesized through several methods:

  • Polymerization of Ethylene Oxide: This method involves the ring-opening polymerization of ethylene oxide in the presence of a catalyst to produce tetraethylene glycol.
  • Chemical Modification: It can also be derived from lower polyethylene glycols through chemical modification processes that involve hydroxylation or etherification reactions .

Tetraethylene glycol finds a wide array of applications across different industries:

  • Industrial Solvent: It serves as a solvent for inks, dyes, and coatings due to its excellent solubilizing properties.
  • Plasticizer: In the production of polyester resins, tetraethylene glycol acts as a plasticizer to reduce viscosity and improve material flexibility.
  • Chemical Intermediate: It is used as an intermediate in synthesizing other chemicals, including tetraethylene glycol diacrylate, which is utilized in polymer production.
  • Lithium-Ion Batteries: The compound plays a role in enhancing battery performance by acting as a solvent or electrolyte component .

Studies on tetraethylene glycol's interactions primarily focus on its behavior as a solvent and its compatibility with various substances. For instance, it has been shown to effectively solubilize polar and non-polar compounds alike, which makes it particularly valuable in extraction processes and chemical formulations. Additionally, research indicates that tetraethylene glycol's addition can enhance the performance of certain materials by improving their resistance to environmental stressors .

Tetraethylene glycol shares structural similarities with other polyethylene glycols but differs significantly in molecular weight and properties. Below is a comparison with similar compounds:

CompoundMolecular FormulaBoiling Point (°C)Unique Properties
Diethylene GlycolC₄H₁₀O₃197Lower boiling point; more hygroscopic
Triethylene GlycolC₆H₁₄O₄285Higher volatility than tetraethylene glycol
Tetraethylene Glycol Dimethyl EtherC₈H₁₈O₄245Polar aprotic solvent; excellent thermal stability
Polypropylene GlycolC₃H₈OVariesNon-toxic; used in food applications

Tetraethylene glycol stands out due to its higher molecular weight and boiling point compared to diethylene and triethylene glycols, making it preferable for high-temperature applications where lower volatility is desired . Additionally, its unique structure allows for greater stability in various chemical environments.

Purity

>96% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999)
Liquid
Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB]

Color/Form

Liquid
Colorless liquid
Colorless to straw-colored liquid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

194.11542367 g/mol

Monoisotopic Mass

194.11542367 g/mol

Boiling Point

621 °F at 760 mmHg (USCG, 1999)
327.3 °C

Flash Point

360 °F (USCG, 1999)
360 °F (182 °C) (Open cup)

Heavy Atom Count

13

Density

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink
1.1285 g/cu cm at 15 °C
Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C

LogP

log Kow = -2.02 (est)

Odor

Mild odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

24.8 °F (USCG, 1999)
-9.4 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

9004-76-6

GHS Hazard Statements

Aggregated GHS information provided by 374 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 317 of 374 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 57 of 374 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Tetraethylene glycol (TEG) is a clear colorless liquid. It mixes easily with water. USE: TEG is an important commercial chemical. It is used as a solvent for lacquers and coatings, and to make plastics more flexible. It is also used to soften paper facial tissues. It is found in brake fluid and printer ink cartridges. EXPOSURE: Workers that produce TEG may breathe in mists or have direct skin contact. The general population may be exposed through skin contact with consumer products containing TEG. If TEG is released to the environment it will not move into air from soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms, and is not expected to build up in fish. If released to the air, it will be in or on particles that eventually fall to the ground. It will be broken down in air. TEG is not expected to be broken down by light. RISK: The potential for TEG to produce toxic effects in humans has not been studied. TEG was not a skin or eye irritant in laboratory animal studies. No adverse health effects were seen in laboratory animals exposed to very high TEG levels in the air or repeatedly administered very high oral TEG doses. The potential for TEG to cause cancer, birth defects or reproductive effects has not been examined in laboratory animals. The potential for TEG to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

4.65X10-5 mm Hg at 26 °C

Pictograms

Irritant

Irritant

Other CAS

112-60-7

Wikipedia

Tetraethylene glycol

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Cosmetics -> Humectant; Solvent

Methods of Manufacturing

Produced as a coproduct of diethylene glycol manufacture
Tetraethylene glycol is prepared commercially by adding ethylene oxide to ethylene glycol, diethylene glycol, or water in the presence of a suitable catalyst.
Diethylene glycol + ethylene oxide (epoxidation)

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Plastics Material and Resin Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Plastics Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Petrochemical Manufacturing
All other Petroleum and Coal Products Manufacturing
Not Known or Reasonably Ascertainable
Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-: ACTIVE
1,2,3-Propanetriol, polymer with 2,4-diisocyanato-1-methylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2-methyloxirane and oxirane: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Method: NIOSH 5523, Issue 1; Procedure: gas chromatography with a flame ionization detection; Analyte: tetraethylene glycol; Matrix: air; Detection Limit: 14 ug/sample.

Storage Conditions

Stable under recommended storage conditions.
Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Storage class (TRGS 510): Combustible liquids.

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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